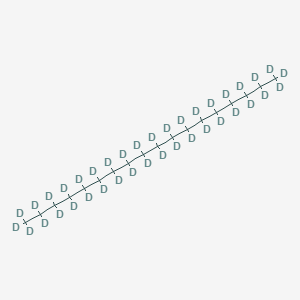

十八烷-d38

描述

Octadecane-d38, also known as N-OCTADECANE-D38, is a variant of octadecane where all the hydrogen atoms are replaced by deuterium . It has a molecular weight of 292.7 g/mol .

Molecular Structure Analysis

The molecular formula of Octadecane-d38 is C18H38 . The rate constant for the vapor-phase reaction of octadecane with photochemically-produced hydroxyl radicals has been estimated as 2.2X10-11 cu cm/molecule-sec at 25 °C .

Chemical Reactions Analysis

A study on the cracking of n-octadecane revealed that the initial stages of both thermal and catalytic cracking of n-octadecane were investigated using the ReaxFF force field . The initial cracking mechanism of n-octadecane was simulated at four different temperatures 1,800, 1,900, 2,000, and 2,200 K on a large interface system (2,849 atoms) consisting of 49 nickel atoms surrounded by 50 hydrocarbon molecules .

Physical And Chemical Properties Analysis

Octadecane-d38 has a molecular weight of 292.7 g/mol . It has a XLogP3 value of 9.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 15 . Its exact mass and monoisotopic mass are 292.535867558 g/mol .

科学研究应用

Phase-Change Studies

Octadecane-d38 is widely used in phase-change studies . Researchers derive temperature-dependent functions for the most important material properties needed for phase change studies with octadecane . Over 80 references are reviewed in which at least one thermophysical property of octadecane is measured . The functions are valid ±40 K around the melting temperature and are surrounded by their confidence interval .

Thermal Energy Storage

Octadecane-d38 is used in thermal energy storage systems . These systems use the solid-liquid phase transition of a phase change material (PCM) to store thermal energy at a nearly constant temperature . Octadecane is one of the most studied PCM and is often used for validation experiments .

Thermal Management

Octadecane-d38 is used in the field of thermal management . Phase change materials (PCMs) like Octadecane-d38 can absorb or release a large amount of heat without a significant change in temperature . This makes them ideal for thermal management applications .

Energy Storage

Octadecane-d38 is used in energy storage systems . These systems are based on thermal, electrochemical or mechanical effects, and are necessary for a reliable energy supply . Octadecane is one of the most studied PCM and is often used for validation experiments .

Phase Change Composites

Octadecane-d38 is used in the creation of phase change composites . These composites are a balance between octadecane and gallium, and can be adjusted in a wide range . The composites also have good structural and chemical stability, which can effectively avoid the corrosion risk caused by gallium leakage .

Suppression of Supercooling

Octadecane-d38 is used in the suppression of supercooling . The microstructures of expanded graphite (EG) play the role of storing nucleation embryos, and the suppression of supercooling can reach more than 86.82% .

未来方向

作用机制

Target of Action

Octadecane-d38 is the deuterium-labeled form of Octadecane . Octadecane is an alkane that is primarily used to store thermal energy at ambient temperature as a phase change material .

Mode of Action

Instead, it is used in the field of thermal energy storage due to its phase change properties . The deuterium labeling allows for tracking and quantitation during research and development processes .

Biochemical Pathways

Its parent compound, octadecane, is involved in the biosynthesis of octadecanoid-derived signaling molecules . These molecules play a crucial role in plant defense reactions against microbial pathogens, herbivores, damage by UV-B or UV-C light, senescence, and mechanotransduction .

Pharmacokinetics

The incorporation of stable heavy isotopes like deuterium into drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . This is due to the fact that deuterium is chemically similar to hydrogen but has a greater mass, which can slow down metabolic processes and potentially increase the half-life of the drug .

Result of Action

The primary result of Octadecane-d38’s action is its ability to store thermal energy at ambient temperature . This makes it a valuable tool in energy storage and management. The deuterium labeling allows for tracking and quantitation during research and development processes .

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-octatriacontadeuteriooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJRJXONCZWCBN-UCLFVKSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167713 | |

| Record name | Octadecane-d38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecane-d38 | |

CAS RN |

16416-31-2 | |

| Record name | Octadecane-d38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane-d38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of producing fully deuterated hydrocarbons like octadecane-d38?

A1: Fully deuterated hydrocarbons like octadecane-d38 are valuable as internal standards in various analytical techniques, particularly mass spectrometry. Due to their identical chemical behavior but different mass compared to their non-deuterated counterparts, they allow for accurate quantification and identification of target compounds in complex mixtures [].

Q2: What is unique about the method described in the paper for synthesizing octadecane-d38?

A2: The paper describes a novel method for producing perdeuterated hydrocarbons, including octadecane-d38, using a liquid-phase exchange reaction []. This method offers several advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)

![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)